Thiophene-3-carboxamide Core Confers Higher Lipophilicity than Furan-2-carboxamide Core: Log P and HPLC Retention Evidence
In a direct head-to-head comparison of six isosteric carboxamide pairs, Hollósy et al. (2002) reported that every thiophene-cored carboxamide exhibited higher experimentally determined lipophilicity (log k′) and higher calculated CLOGP values than its furan-cored (furoyl) analog bearing the identical substituent set. The study further established that higher lipophilicity correlated with enhanced antiproliferative activity (LD₅₀) against A431 epidermoid carcinoma cells [1]. Although the target compound itself was not among the six pairs tested, the reported class-level trend—thiophene-3-carboxamide derivatives consistently surpass furan-2-carboxamide derivatives in lipophilicity—provides a predictive basis for selecting the thiophene-3-carboxamide scaffold over a furan-2-carboxamide scaffold for applications where membrane permeability or hydrophobic binding pocket engagement is critical.
| Evidence Dimension | Lipophilicity (log k′ HPLC retention factor and calculated CLOGP) |
|---|---|
| Target Compound Data | No experimentally measured log k′ or CLOGP for CAS 1421476-17-6 is available. Computed XLogP3-AA = 1.2 (PubChem) [2]. |
| Comparator Or Baseline | Six isosteric pairs: thiophene carboxamides vs. furan carboxamides. Thiophene analogs consistently showed higher log k′ and CLOGP values across all six substituent pairs (Hollósy et al., 2002) [1]. No furan-2-carboxamide direct comparator data available for the identical N-[3-(furan-2-yl)-3-hydroxypropyl] substitution pattern. |
| Quantified Difference | Class-level: thiophene carboxamides > furan carboxamides for both log k′ and CLOGP (statistically consistent across 6 pairs). No compound-specific quantification possible. |
| Conditions | Reversed-phase HPLC (isocratic conditions), CLOGP software calculation, octanol-water partition modeling. |
Why This Matters
Higher predicted lipophilicity of the thiophene-3-carboxamide scaffold supports its preferential selection over furan-2-carboxamide analogs when passive membrane permeability or hydrophobic target-site engagement is a research priority.
- [1] Hollósy F, Seprödi J, Örfi L, Erős D, Kéri G, Idei M. Evaluation of lipophilicity and antitumour activity of parallel carboxamide libraries. Journal of Chromatography B. 2002;780(2):355-363. doi:10.1016/S1570-0232(02)00545-7. View Source
- [2] PubChem Compound Summary. N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide, CID 71787664. XLogP3-AA computed value: 1.2. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71787664 (accessed April 2026). View Source
